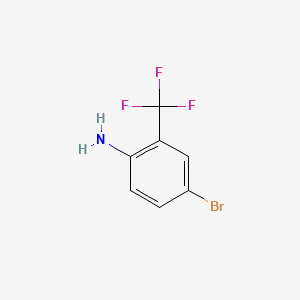

4-Bromo-2-(trifluoromethyl)aniline

描述

Significance of Aryl Halides and Trifluoromethyl Groups in Modern Chemical Synthesis

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in chemical synthesis. fiveable.mefiveable.mechemistrylearner.com Their importance lies in their ability to participate in a wide array of reactions, including nucleophilic aromatic substitution and various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. fiveable.mechemistrylearner.com This reactivity makes them invaluable intermediates for creating complex organic molecules, with applications ranging from pharmaceuticals to materials science. fiveable.mechemistrylearner.comtaylorandfrancis.com The nature of the halogen atom influences the reactivity, with iodides generally being the most reactive. fiveable.me

The trifluoromethyl (-CF3) group is another cornerstone of modern chemical design, particularly in medicinal chemistry and agrochemistry. mdpi.comhovione.comscilit.com Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a desirable feature in bioactive molecules. mdpi.comontosight.ai The introduction of a -CF3 group can significantly alter a molecule's pharmacokinetic properties, such as its uptake, distribution, and half-life, often leading to enhanced biological activity. mdpi.comscilit.comontosight.ai This has led to the inclusion of the trifluoromethyl group in numerous successful drugs. wikipedia.org

Overview of Aniline (B41778) Derivatives as Core Structural Motifs in Pharmaceutical and Agrochemical Design

Aniline and its derivatives are foundational structures in the development of a vast number of biologically active compounds. wikipedia.orgslideshare.netontosight.ai Historically, aniline derivatives were instrumental in the discovery of early synthetic dyes and later, analgesic and antimalarial drugs. wikipedia.org Today, they serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics like paracetamol, and various agrochemicals, such as herbicides. wikipedia.orgslideshare.net The versatility of the aniline scaffold allows for extensive chemical modification, enabling the fine-tuning of biological and physical properties to create effective drugs and agricultural products. ontosight.aimdpi.comnih.gov

Unique Electronic and Steric Influences of Bromine and Trifluoromethyl Substituents on Aniline Reactivity

The presence of both a bromine atom and a trifluoromethyl group on the aniline ring of 4-Bromo-2-(trifluoromethyl)aniline creates a unique electronic and steric environment that dictates its reactivity. The amino (-NH2) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, meaning it increases the electron density at these positions and makes the ring more susceptible to attack by electrophiles. byjus.comvedantu.comchemguide.co.uk

However, the trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. mdpi.com Its placement at the ortho position relative to the amino group also introduces significant steric hindrance. researchgate.netnih.gov The bromine atom at the para position is also deactivating due to its electronegativity but can direct incoming electrophiles. This interplay of activating and deactivating effects, along with steric factors, makes the reactivity of this compound complex and highly specific. For instance, in nucleophilic substitution reactions, the bromine atom can be displaced by various nucleophiles.

Research Landscape and Emerging Trends in the Study of this compound

Current research on this compound and related compounds is focused on leveraging its unique properties for the synthesis of novel, high-value molecules. It is a key intermediate in the production of certain agrochemicals, including the insecticide broflanilide. jst.go.jp In medicinal chemistry, it serves as a building block for creating complex pharmaceutical compounds.

Emerging trends include the development of more efficient and selective synthetic methods for its preparation and its utilization in novel chemical transformations. orgsyn.orgchemicalbook.com Researchers are exploring its use in the synthesis of new materials and as a scaffold for developing new bioactive compounds with potential applications in various fields of medicine and agriculture. chemimpex.com The continued investigation into the reactivity and applications of this compound highlights its importance as a versatile tool in modern organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 445-02-3 | sigmaaldrich.comscbt.com |

| Molecular Formula | C7H5BrF3N | sigmaaldrich.comscbt.com |

| Molecular Weight | 240.02 g/mol | sigmaaldrich.comscbt.com |

| Boiling Point | 84-86 °C/5 mmHg | sigmaaldrich.com |

| Density | 1.71 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.532 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXGKHTWEOPCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059999 | |

| Record name | 4-Bromo-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-02-3 | |

| Record name | 4-Bromo-2-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-(trifluoromethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromo-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-α,α,α-trifluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY2Y65FS45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Trifluoromethyl Aniline and Its Advanced Intermediates

Established Synthetic Routes to 4-Bromo-2-(trifluoromethyl)aniline

The primary and most well-documented methods for synthesizing this compound involve direct bromination of a precursor or manipulation of functional groups on a pre-brominated ring.

Bromination of 2-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF)

A prevalent method for the synthesis of this compound is the electrophilic aromatic substitution of 2-(trifluoromethyl)aniline. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation, particularly when used with a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds by adding a solution of NBS in DMF dropwise to a solution of the substituted aniline (B41778), typically at room temperature. chemicalbook.com The trifluoromethyl group is an electron-withdrawing group, which deactivates the aromatic ring, while the amino group is a strong activating, ortho-, para-director. This directing effect guides the bromine atom primarily to the para position relative to the amino group, resulting in the desired product.

The efficiency and selectivity of the bromination reaction are highly dependent on carefully controlled parameters.

Temperature : The reaction is typically initiated at a low temperature, such as 0 °C, and then allowed to warm to room temperature. nih.govtcichemicals.com Maintaining the temperature between -10° and 0°C during the addition of the brominating agent can be crucial to control the reaction rate and minimize side product formation. orgsyn.org Some procedures maintain a steady temperature of 20 °C throughout the reaction. chemicalbook.com

Stoichiometry : A slight excess or an equimolar amount of NBS is generally used to ensure complete consumption of the starting material while minimizing the risk of di-bromination. chemicalbook.comnih.gov Using precisely 1.0 to 1.05 equivalents of NBS is often sufficient for the complete transformation of the starting material. chemicalbook.comresearchgate.net

Reaction Time : Reaction times can vary from 30 minutes to several hours. chemicalbook.comtcichemicals.com The progress is typically monitored to determine the point of completion, which helps to prevent the formation of over-brominated byproducts. chemicalbook.com A common duration for this type of reaction is around 3 hours. chemicalbook.com

Table 1: Optimization of NBS Bromination

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. | nih.govtcichemicals.com |

| Stoichiometry (NBS) | 1.0 - 1.05 equivalents | Ensures complete reaction while preventing over-bromination. | chemicalbook.comresearchgate.net |

| Reaction Time | 30 minutes - 3 hours | Sufficient for completion; progress is monitored to avoid side reactions. | chemicalbook.comtcichemicals.com |

To achieve a high yield of the desired monobrominated product, it is essential to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is a rapid and common method used for this purpose. libretexts.orgchegg.com By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the disappearance of the reactant spot and the appearance of the product spot. libretexts.org This allows the reaction to be stopped precisely when the starting material has been consumed, preventing the formation of di-brominated and other impurities. chegg.com High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring, providing precise data on the relative concentrations of reactants and products over time. google.com

Preparation from 4-nitro-3-trifluoromethyl aniline

An alternative synthetic approach involves starting with 4-nitro-3-trifluoromethyl aniline. This precursor can be transformed into the target compound through a sequence of reactions. One documented pathway involves first brominating 4-nitro-3-trifluoromethyl aniline to yield 2-nitro-4-bromo-5-amino trifluoromethyl benzene (B151609). guidechem.com This intermediate is then subjected to a deamination reaction, for instance using tert-butyl nitrite (B80452), to remove the amino group and produce 4-bromo-2-nitrobenzotrifluoride. guidechem.comgoogle.com The final step is the reduction of the nitro group to an amine. This reduction can be achieved using various methods, such as catalytic hydrogenation with a Raney Nickel catalyst, to yield the final product, this compound. chemicalbook.com

Alternative Synthetic Strategies and Precursors for this compound

Beyond the primary methods, other strategies exist for the synthesis of this compound. One alternative involves a Sandmeyer-type reaction. This could begin with 2-amino-5-bromobenzotrifluoride, which is diazotized and then treated with a copper(I) halide to install the bromo group. Another potential route starts from 3-trifluoromethylaniline, which can be brominated to give 4-bromo-3-(trifluoromethyl)aniline. guidechem.comsigmaaldrich.com Subsequent functional group manipulation would be required to isomerize the product to the desired this compound, though this is a less direct approach.

The compound this compound serves as a precursor for more advanced intermediates, such as 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine. The synthesis of this diamine typically involves a two-step process starting from this compound.

Nitration : The first step is the regioselective nitration of the aniline. Due to the directing effects of the amino and trifluoromethyl groups, the nitro group is introduced ortho to the amino group, at the 6-position, to yield 4-bromo-6-nitro-2-(trifluoromethyl)aniline.

Reduction : The subsequent step is the reduction of the newly introduced nitro group. This reduction can be carried out using standard methods, such as catalytic hydrogenation (e.g., with Pd/C) or using a metal in acidic solution (e.g., Fe/HCl or SnCl2/HCl), to afford 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine. This diamine is a valuable building block for synthesizing heterocyclic compounds. myskinrecipes.com

Green Chemistry Approaches in the Synthesis of Halogenated Anilines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing halogenated anilines, these principles are applied to improve efficiency, reduce waste, and minimize environmental impact. Traditional methods for halogenating anilines often involve harsh reagents and solvents, prompting the development of more benign alternatives. acs.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a significant tool in green chemistry, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity. organic-chemistry.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a rapid increase in temperature and reaction rate. The integration of microwave heating with fluorous technologies presents a powerful solution for addressing both reaction and separation challenges in parallel synthesis. nih.gov

The application of microwave heating can be particularly beneficial in metal-catalyzed reactions and in syntheses supported by polymers, simplifying purification processes. nih.gov While specific microwave-assisted syntheses of this compound are not extensively detailed in the provided results, the general principles suggest that this approach could significantly enhance the efficiency of its preparation from 2-(trifluoromethyl)aniline. The advantages include highly accelerated reaction rates and often cleaner reaction profiles compared to conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | Conduction/Convection | Direct dielectric heating |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yield | Often lower | Often higher |

| Side Reactions | More prevalent | Reduced |

Solvent-Free Bromination Techniques

A key goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. acgpubs.org Solvent-free, or solid-state, reactions represent an ideal approach to achieving this goal. For the bromination of anilines, techniques using solid brominating agents under solvent-free conditions have been developed.

One such method involves the use of organic ammonium tribromides, such as tetrabutylammonium tribromide (TBATB), as stable, solid sources of bromine. acgpubs.org These reagents allow for the regioselective bromination of various aromatic substrates, including anilines, without the need for a solvent. The reactions can be carried out by simply mixing the substrate and the reagent, sometimes with the aid of thermal or microwave energy to facilitate the reaction. acgpubs.org This approach offers a simple, efficient, and environmentally safer protocol for producing bromoanilines, characterized by short reaction times and high yields. acgpubs.org While direct application to 2-(trifluoromethyl)aniline is not specified, the methodology is presented as effective for a diverse range of anilines. acgpubs.org

Advanced Synthetic Transformations Involving the Aniline Moiety

The primary amino group of this compound is a versatile functional handle that allows for a wide range of subsequent chemical modifications. Diazotization is a cornerstone transformation that converts the aniline into a highly useful diazonium salt intermediate.

Diazotization and Subsequent Transformations

The reaction of primary aromatic amines with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) yields an arenediazonium salt. organic-chemistry.org This process, known as diazotization, creates an excellent leaving group (N₂) and provides a versatile intermediate for introducing a variety of substituents onto the aromatic ring through reactions where the diazonium group is displaced. organic-chemistry.orgresearchgate.net

General Diazotization Reaction: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

The diazonium salt derived from this compound can be readily converted into an aryl azide (B81097). This transformation is achieved by treating the in-situ generated diazonium salt with a source of azide ions, such as sodium azide (NaN₃).

A specific procedure for this conversion has been reported where this compound is treated with sodium nitrite and sodium azide to yield 1-azido-2-bromo-4-(trifluoromethyl)benzene. rsc.org In one documented synthesis, this reaction resulted in an 85% yield of the desired azide product, which was obtained as an orange oil. rsc.org Aryl azides are valuable intermediates in organic synthesis, notably for their use in "click chemistry" reactions, such as the Huisgen cycloaddition, to form triazoles.

Table 2: Synthesis of 1-azido-2-bromo-4-(trifluoromethyl)benzene

| Starting Material | Reagents | Product | Yield | Reference |

| This compound | 1. NaNO₂ 2. NaN₃ | 1-azido-2-bromo-4-(trifluoromethyl)benzene | 85% | rsc.org |

Substituted phenylhydrazines are important building blocks in the synthesis of pharmaceuticals and other fine chemicals. A common route to their preparation involves the diazotization of an aniline followed by a reduction step. justia.com

The diazonium salt formed from this compound can be reduced to the corresponding hydrazine (B178648) derivative, (4-bromo-2-(trifluoromethyl)phenyl)hydrazine. Various reducing agents can be employed for this transformation, with common choices including stannous chloride (SnCl₂) in acidic solution or sodium sulfite. justia.com This two-step, one-pot process provides an efficient pathway to substituted phenylhydrazines. justia.com The general reaction sequence involves the initial formation of the diazonium salt, which is then immediately treated with the reducing agent to prevent decomposition and side reactions. justia.comgoogle.com

Formation of Benzotriazoles via Azide Group Directed Lithiation/Cyclization

The synthesis of benzotriazole derivatives from substituted anilines such as this compound is a multi-step process that can be achieved through a directed lithiation and cyclization of an aryl azide intermediate. While this specific transformation starting directly from an azide derivative of this compound is not extensively detailed, the methodology follows a well-established pathway in organic synthesis. Benzotriazoles are significant heterocyclic compounds in medicinal chemistry, possessing a wide range of pharmacological activities. gsconlinepress.comresearchgate.net

The general synthetic approach involves two key stages:

Conversion of the Aniline to an Aryl Azide: The primary amino group of this compound is first converted into a diazonium salt using a diazotizing agent like sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then treated with an azide source, typically sodium azide, to yield the corresponding aryl azide, 4-bromo-1-azido-2-(trifluoromethyl)benzene.

Directed Lithiation and Cyclization: The crucial step involves the ortho-lithiation of the aryl azide. The azide group directs an organolithium reagent, such as n-butyllithium, to deprotonate the adjacent C-H bond (at the C6 position). The resulting lithiated intermediate undergoes a spontaneous intramolecular cyclization, followed by elimination of lithium nitride, to form the benzotriazole ring system.

This synthetic route provides a powerful method for creating complex, fused heterocyclic systems that are valuable precursors in various chemical and pharmaceutical applications. researchgate.netnih.gov

Derivatization of the Amino Group

The primary amino group of this compound is a key functional handle for a variety of chemical modifications, allowing for the construction of more complex molecules through reactions such as amide formation, alkylation, and condensation.

Amide Formation with Acid Chlorides

The reaction of this compound with acid chlorides is a robust and highly efficient method for synthesizing the corresponding amides. commonorganicchemistry.com This transformation, a nucleophilic acyl substitution, is fundamental in organic synthesis and medicinal chemistry. nih.gov The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride. libretexts.org

Typically, the reaction is carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. commonorganicchemistry.com A non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIEA), is commonly added to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. commonorganicchemistry.comhud.ac.uk The versatility of this reaction allows for the introduction of a wide array of acyl groups, depending on the acid chloride used. nih.gov

Table 1: Representative Amide Formation Reactions

| Amine Reactant | Acid Chloride | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Acetyl Chloride | Triethylamine | Dichloromethane | N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide |

| This compound | Benzoyl Chloride | Triethylamine | Dichloromethane | N-(4-bromo-2-(trifluoromethyl)phenyl)benzamide |

Methylation using Trimethyl Phosphate

Trimethyl phosphate serves as an effective and safer alternative to more toxic methylating agents like dimethyl sulfate for the methylation of anilines. rsc.org This reagent can be used to introduce methyl groups onto the nitrogen atom of this compound. The reaction typically proceeds by heating the aniline with trimethyl phosphate, leading to the formation of N-methyl and N,N-dimethyl derivatives.

A notable example involves the methylation of the closely related isomer, 4-bromo-3-(trifluoromethyl)aniline, which yields the corresponding N,N-dimethylated product in good yields of 70-80%. orgsyn.org The reaction demonstrates the utility of trimethyl phosphate for the exhaustive methylation of the amino group. Kinetic studies on other substrates have shown that the rate of methylation can be influenced by the electronic properties of the starting material. nih.gov

Table 2: Methylation Reaction Details

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)aniline | Trimethyl Phosphate | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | 70-80% orgsyn.org |

Schiff Base Formation with Carbonyl Compounds

This compound readily undergoes condensation reactions with various carbonyl compounds, specifically aldehydes and ketones, to form Schiff bases, also known as imines or azomethines. scispace.comnanobioletters.com These compounds are characterized by a carbon-nitrogen double bond (-C=N-) and are significant in both biological and industrial fields. scispace.comresearchgate.net

The reaction mechanism involves a nucleophilic attack by the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. nih.gov This is followed by an acid-catalyzed dehydration step to yield the final imine product. researchgate.net The reaction is typically performed by refluxing the aniline and the carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid. chemprob.org

Table 3: Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Compound | Product Type |

|---|---|---|

| This compound | Benzaldehyde | N-(benzylidene)-4-bromo-2-(trifluoromethyl)aniline |

| This compound | Acetone | N-(propan-2-ylidene)-4-bromo-2-(trifluoromethyl)aniline |

Regioselective Functionalization of the Aromatic Ring

The existing substituents on the this compound ring dictate the position of further functionalization through electrophilic aromatic substitution reactions. The interplay between the activating amino group and the deactivating bromo and trifluoromethyl groups controls the regiochemical outcome. wikipedia.orgvanderbilt.edu

Electrophilic Aromatic Substitution with Controlled Regioselectivity

In electrophilic aromatic substitution (SEAr), the regioselectivity is governed by the electronic properties of the substituents on the aromatic ring. vanderbilt.edu For this compound, the directing effects are as follows:

Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density into the ring via resonance, which stabilizes the cationic intermediate (arenium ion). wikipedia.org

Bromo Group (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of electron donation through resonance.

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect, which destabilizes the arenium ion intermediate for ortho and para attack. vanderbilt.edu

The powerful activating and directing effect of the amino group is the dominant factor in determining the position of substitution. The positions ortho to the amino group are C3 and C5, while the para position is C4 (already substituted with bromine). The trifluoromethyl group at C2 and the bromo group at C4 sterically hinder attack at C3 and C5, respectively. However, the position C5 is electronically favored as it is ortho to the strongly directing amino group and meta to the deactivating trifluoromethyl group. Therefore, electrophilic substitution is most likely to occur at the C5 position. Theoretical calculations and experimental verification are often used to confirm the positional selectivity in such complex systems. nih.govresearchgate.net

Table 4: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating (Resonance) | ortho, para |

| -CF₃ | C2 | Deactivating (Inductive) | meta |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of a strong electron-withdrawing group, such as the trifluoromethyl (-CF₃) group, is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction. youtube.com

In the case of this compound, the -CF₃ group is positioned ortho to the bromine atom. This placement is highly effective for activating the aromatic ring toward nucleophilic attack because it can stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects. libretexts.org The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

While specific documented examples for this compound are not widespread in readily available literature, the reaction's feasibility is strongly supported by analogous transformations on similar substrates. For instance, the isomeric compound 4-bromo-3-(trifluoromethyl)aniline undergoes cyanation, a classic SNAr reaction, to produce 4-amino-2-(trifluoromethyl)benzonitrile. This reaction is a key step in the synthesis of advanced intermediates for pharmaceuticals. guidechem.com Such transformations highlight the synthetic utility of SNAr reactions on bromo(trifluoromethyl)aniline scaffolds.

Plausible SNAr Reactions for this compound:

| Nucleophile | Reagent Example | Potential Product |

| Cyanide | Sodium Cyanide (NaCN) | 4-Amino-3-bromo-benzonitrile |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Bromo-2-methoxy-aniline |

| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at the Bromine Site

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgtcichemicals.com These reactions allow for the introduction of a wide variety of substituents at the C4 position, leading to the creation of advanced, highly functionalized intermediates.

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is one of the most widely used C-C bond-forming reactions. libretexts.orgyonedalabs.com For a substrate like this compound, the reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The development of specialized ligands has enabled the efficient coupling of substrates with unprotected amine groups, which might otherwise interfere with the catalyst. nih.gov

Other important cross-coupling reactions applicable to this substrate include:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form arylalkynes. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This method forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, significantly expanding the range of accessible aniline derivatives. organic-chemistry.orglibretexts.org

These coupling reactions are instrumental in building molecular complexity. For example, the Suzuki-Miyaura reaction on a related bromoaniline scaffold is a key step in synthesizing precursors for non-linear optical materials. mdpi.com

Table of Representative Cross-Coupling Reaction Conditions:

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | Toluene/Dioxane/H₂O | Biaryl aniline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene or THF | Phenylalkynyl aniline |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Aryl morpholine |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Trifluoromethyl Aniline

Influence of Substituents on Aromatic Ring Activation and Deactivation

The reactivity of the benzene (B151609) ring in 4-bromo-2-(trifluoromethyl)aniline is a delicate balance between the activating effect of the amino group and the deactivating effects of the bromo and trifluoromethyl groups.

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This strong inductive effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. nih.govlkouniv.ac.in The -CF3 group deactivates the ring towards electrophilic aromatic substitution, rendering the reaction slower compared to unsubstituted aniline (B41778). lkouniv.ac.in This deactivation stems from the destabilization of the positively charged intermediate (arenium ion) formed during the reaction. lkouniv.ac.inlatech.edu The electron-withdrawing nature of the trifluoromethyl group is comparable to that of a nitro group in its deactivating strength.

The impact of the trifluoromethyl group on the electronic properties of the aromatic ring is a critical factor in the design of pharmaceuticals and agrochemicals, as it can enhance metabolic stability and binding affinity. mdpi.com

Table 1: Comparison of Substituent Effects on Aromatic Rings

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -NH2 | -I (withdrawing) | +R (donating) | Activating |

| -Br | -I (withdrawing) | +R (donating) | Deactivating |

| -CF3 | -I (withdrawing) | None | Strongly Deactivating |

This table provides a simplified overview of the electronic effects of the substituents present in this compound.

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct incoming electrophiles to specific positions.

The amino group (-NH2) is a powerful activating group and an ortho, para-director. libretexts.orgwikipedia.org Its activating nature arises from the ability of the nitrogen's lone pair of electrons to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during ortho and para attack. lkouniv.ac.inlibretexts.org

In this compound, the directing effects of the amino and bromo groups are synergistic. The powerful activating and directing effect of the amino group is the dominant influence. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the bromine atom. The positions ortho to the amino group are at C3 and C5. Steric hindrance from the adjacent trifluoromethyl group at C2 would likely disfavor substitution at the C3 position. Thus, the primary site of electrophilic attack is predicted to be the C5 position, which is ortho to the amino group and meta to the trifluoromethyl group.

Reaction Mechanisms

The presence of both electron-donating and electron-withdrawing groups, along with a halogen atom, allows this compound to participate in a variety of reaction mechanisms.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The general mechanism involves a two-step process:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comlumenlearning.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.comlibretexts.org

In the case of this compound, the strong deactivating effect of the trifluoromethyl group makes the aromatic ring less nucleophilic, requiring harsher reaction conditions for EAS to occur compared to aniline. wikipedia.org The amino group, being a strong activator, directs the incoming electrophile primarily to the positions ortho and para to it. libretexts.orgwikipedia.org As the para position is blocked by bromine, substitution is favored at the ortho positions, specifically at the less sterically hindered C5 position.

While the electron-rich aromatic ring of an aniline derivative is generally not susceptible to nucleophilic attack, the presence of the strongly electron-withdrawing trifluoromethyl group can, under certain conditions, facilitate nucleophilic aromatic substitution (SNAr). researchgate.net In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. researchgate.net The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, the bromine atom can potentially act as a leaving group. The trifluoromethyl group, being a powerful electron-withdrawing group, would help to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex. However, SNAr reactions with anilines are not as common as with other aromatic systems and often require forcing conditions.

The trifluoromethyl group is known for its high stability in radical reactions. mdpi.comtcichemicals.com This stability is attributed to the strength of the carbon-fluorine bonds. mdpi.com The introduction of a trifluoromethyl group into a molecule can influence its radical chemistry. rsc.orgresearchgate.net

Radical reactions involving this compound could be initiated, for example, by homolytic cleavage of the C-Br bond under photochemical or thermal conditions, or by using a radical initiator. The resulting aryl radical could then participate in various radical chain reactions. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity and stability of the radical intermediates formed. Research has shown that trifluoromethylated aromatic compounds can participate in radical trifluoromethylation reactions, where a trifluoromethyl radical is added to an aromatic system. nih.gov

Role of Sigma Complexes as Intermediates

In the context of electrophilic aromatic substitution (EAS) reactions involving this compound, the formation of a sigma complex, also known as an arenium ion, is a critical mechanistic step. This transient intermediate is generated when an electrophile attacks the electron-rich aromatic ring, temporarily disrupting its aromaticity. The stability and subsequent fate of this sigma complex dictate the regiochemical outcome of the substitution.

The aniline moiety (-NH₂) is a potent activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group (-CF₃) is a strong deactivating group due to its powerful electron-withdrawing inductive effect, and it primarily directs incoming electrophiles to the meta position relative to itself. The bromine atom is also a deactivating group but is ortho-, para-directing.

In this compound, the directing effects of these substituents are in opposition. The -NH₂ group at position 1 strongly activates the ortho (positions 2 and 6) and para (position 4) positions. However, position 2 is already occupied by the -CF₃ group, and position 4 is occupied by the bromine atom. This leaves position 6 as a highly activated site for electrophilic attack. The bromine atom at position 4 also directs incoming electrophiles to its ortho positions (3 and 5), while the -CF₃ group at position 2 directs to its meta positions (4 and 6).

Considering these combined effects, electrophilic attack is most likely to occur at position 6. The formation of the sigma complex at this position would be stabilized by the resonance contribution from the powerful electron-donating amino group. The positive charge of the arenium ion can be delocalized onto the nitrogen atom, a significant stabilizing factor.

The general mechanism for an electrophilic aromatic substitution reaction on this compound, proceeding through a sigma complex intermediate, can be illustrated as follows:

Generation of the Electrophile: A suitable electrophile (E⁺) is generated from the reacting species, often with the aid of a catalyst.

Formation of the Sigma Complex: The π electrons of the aromatic ring of this compound attack the electrophile. This results in the formation of a resonance-stabilized carbocation intermediate, the sigma complex. The attack at position 6 would lead to a more stabilized intermediate due to the delocalization of the positive charge involving the lone pair of the amino group.

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final substituted product.

The stability of the possible sigma complex intermediates determines the observed regioselectivity. A qualitative analysis of the resonance structures for attack at different positions indicates that attack at position 6 is the most favored pathway.

| Position of Attack | Key Stabilizing/Destabilizing Factors for the Sigma Complex |

| Position 3 | Positive charge is adjacent to the electron-withdrawing -CF₃ group (destabilizing). |

| Position 5 | Positive charge is further from the -CF₃ group but does not benefit as directly from the -NH₂ group's resonance stabilization as attack at position 6. |

| Position 6 | Positive charge can be delocalized onto the nitrogen atom of the amino group (highly stabilizing). |

Stereochemical Considerations in Derivatives and Transformations

While this compound itself is not chiral, it serves as a valuable starting material and resolving agent in the synthesis and characterization of chiral molecules. Its derivatives can possess stereocenters, and transformations involving these derivatives often require careful consideration of stereochemistry.

A key application of this compound in stereochemical studies is its use in the determination of the absolute configuration of chiral carboxylic acids. Chiral carboxylic acids can be converted into their corresponding amides with this compound. The presence of the heavy bromine atom in the resulting amide facilitates the use of anomalous X-ray diffraction for the unambiguous determination of the absolute stereochemistry of the original carboxylic acid nih.govacs.org.

For instance, a carboxylic acid with an unknown absolute configuration, (4aS,8S,8aR)-9, was converted to its this compound amide derivative. This allowed for a successful determination of its absolute stereochemistry through X-ray crystallography nih.govacs.org. This highlights the role of the bromo- and trifluoromethyl-substituted aniline as a tool for stereochemical elucidation.

Furthermore, the synthesis of chiral derivatives from this compound can be achieved through various asymmetric synthesis strategies. For example, the amino group can be transformed into a chiral center through reactions such as asymmetric reduction of a corresponding imine or through diastereoselective reactions with chiral auxiliaries. The trifluoromethyl group can also influence the stereochemical outcome of reactions at adjacent positions due to its steric bulk and electronic properties.

The development of catalytic enantioselective methods is crucial for the synthesis of optically active α-trifluoromethyl amines, which are important building blocks in medicinal chemistry. While direct asymmetric transformations on this compound are not extensively reported in the provided context, the principles of asymmetric synthesis can be applied to its derivatives.

| Application/Transformation | Stereochemical Consideration |

| Amide formation with chiral carboxylic acids | The resulting diastereomeric amides can sometimes be separated by chromatography, enabling chiral resolution. The presence of the bromine atom is crucial for determining absolute configuration by X-ray crystallography nih.govacs.org. |

| Synthesis of chiral derivatives | Introduction of a chiral center at the nitrogen or on a substituent requires stereoselective methods such as asymmetric catalysis or the use of chiral auxiliaries. |

| Transformations of chiral derivatives | The stereochemical integrity of existing chiral centers must be maintained or controlled during subsequent reactions. The bulky trifluoromethyl group can exert stereocontrol. |

Spectroscopic Characterization and Advanced Analytical Methodologies for 4 Bromo 2 Trifluoromethyl Aniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Bromo-2-(trifluoromethyl)aniline. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive understanding of the compound's atomic connectivity and electronic environment can be achieved.

The ¹H-NMR spectrum of this compound is expected to provide key information for structural confirmation. The spectrum will feature distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons.

Aromatic Region: The aromatic region will display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as a complex set of multiplets. The proton situated between the trifluoromethyl and amino groups is expected to be the most deshielded (shifted downfield) due to the electron-withdrawing nature of the adjacent CF₃ group. The other two protons will also show characteristic splitting patterns based on their coupling with neighboring protons.

Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

A detailed analysis of the coupling constants (J-values) between the aromatic protons would allow for the definitive assignment of each signal to its corresponding proton on the phenyl ring.

Table 1: Expected ¹H-NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | Downfield region | Multiplets |

Note: Specific experimental chemical shift values for this compound were not available in the searched literature. The table represents expected patterns.

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, seven distinct signals are anticipated, corresponding to the six aromatic carbons and the carbon of the trifluoromethyl group.

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be influenced by the attached substituents. The carbon atom bonded to the bromine (C-Br) will be significantly affected, as will the carbon bonded to the trifluoromethyl group (C-CF₃) and the carbon bonded to the amino group (C-NH₂). The electron-withdrawing trifluoromethyl group will cause a downfield shift for the carbon it is attached to and will also show coupling with the fluorine atoms (¹JC-F), resulting in a quartet.

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift will be in the region characteristic of trifluoromethyl groups.

Table 2: Expected ¹³C-NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| C-NH₂ | Characteristic aniline (B41778) range | Singlet |

| C-CF₃ | Downfield, influenced by CF₃ | Quartet (due to C-F coupling) |

| C-Br | Influenced by Br | Singlet |

| Other Aromatic C | Aromatic region | Singlets |

Note: Specific experimental chemical shift values for this compound were not available in the searched literature. The table represents expected patterns.

¹⁹F-NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, the ¹⁹F-NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet is indicative of the electronic environment of the CF₃ group on the aromatic ring. For trifluoromethyl groups on a benzene ring, the chemical shift is often observed in the range of -60 to -65 ppm relative to a standard such as CFCl₃. For instance, the ¹⁹F-NMR signal for 1-bromo-4-(trifluoromethyl)benzene appears at approximately -62.8 ppm rsc.org.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. This method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. By comparing the calculated shielding of the target molecule's nuclei to the calculated shielding of a reference compound (like tetramethylsilane, TMS), theoretical chemical shifts can be predicted with a high degree of accuracy.

For complex molecules like this compound, where spectral interpretation might be challenging due to overlapping signals, the GIAO method can be a powerful tool. It can help in:

Assigning signals to specific nuclei in the molecule.

Confirming the proposed structure by comparing the predicted spectrum with the experimental one.

Understanding the electronic effects of substituents on the chemical shifts.

The accuracy of GIAO calculations depends on the level of theory and the basis set used in the computation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The FT-IR spectrum of this compound will exhibit absorption bands corresponding to the vibrations of its functional groups.

N-H Vibrations: The amino group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1600 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-F Vibrations: The strong electron-withdrawing nature of the fluorine atoms results in intense C-F stretching bands, which are typically found in the 1000-1350 cm⁻¹ region.

C-N and C-Br Vibrations: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration will appear at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

The positions and intensities of these bands provide a molecular fingerprint that is useful for identification and structural analysis.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric and symmetric) | 3300 - 3500 |

| Aromatic C-H stretch | > 3000 |

| N-H bend | ~1600 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-F stretch | 1000 - 1350 |

Note: Specific experimental FT-IR peak values for this compound were not available in the searched literature. The table represents expected frequency ranges.

Fourier Transform-Raman (FT-Raman) Spectroscopy

Fourier Transform-Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. The technique involves irradiating a sample with a monochromatic laser source and analyzing the inelastically scattered light. For this compound, the FT-Raman spectrum reveals characteristic bands corresponding to the vibrations of the substituted benzene ring and its functional groups, namely the amino (-NH₂), bromo (-Br), and trifluoromethyl (-CF₃) moieties.

FT-Raman offers several advantages for the analysis of aniline derivatives. The use of a near-infrared (NIR) laser, typically at 1064 nm, significantly reduces the fluorescence that can obscure spectra when using visible lasers, a common issue with aromatic compounds. Furthermore, FT-Raman provides excellent spectral resolution and wavenumber accuracy, allowing for precise band assignments. While a specific, published FT-Raman spectrum for this compound is not widely available, analysis of structurally similar compounds, such as other halogenated and methylated anilines, provides a robust framework for interpreting its expected spectral features globalresearchonline.netnih.gov. The spectrum is characterized by vibrations of the aromatic ring, C-H, C-Br, C-F, and N-H bonds, each appearing in distinct regions.

Interpretation of Characteristic Vibrational Frequencies

The vibrational spectrum of this compound can be interpreted by assigning observed Raman bands to specific molecular motions. These assignments are often supported by computational methods like Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies for a given molecular structure globalresearchonline.netnih.gov. The interpretation relies on correlating frequency ranges with the vibrations of specific functional groups.

Key Vibrational Modes for this compound:

N-H Vibrations: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. N-H bending (scissoring) vibrations are usually found around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: The C-H stretching vibrations of the benzene ring appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring produce a series of bands between 1400 and 1620 cm⁻¹. Ring breathing modes, which are highly characteristic of the substitution pattern, are also observed at lower frequencies.

C-F and CF₃ Group Vibrations: The trifluoromethyl (-CF₃) group is a strong Raman scatterer. Its symmetric and asymmetric stretching vibrations result in intense bands typically located in the 1100-1350 cm⁻¹ region. CF₃ bending and rocking modes appear at lower wavenumbers.

C-Br Vibration: The carbon-bromine (C-Br) stretching vibration is expected at lower frequencies, generally in the 500-660 cm⁻¹ range, due to the heavy mass of the bromine atom researchgate.net.

The precise position of these bands is sensitive to the electronic effects of the substituents and their positions on the aniline ring.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric Stretching | -NH₂ | 3300 - 3500 |

| Scissoring (Bending) | -NH₂ | 1600 - 1650 |

| Stretching | Aromatic C-H | 3000 - 3100 |

| Stretching | Aromatic C=C | 1400 - 1620 |

| Asymmetric & Symmetric Stretching | -CF₃ | 1100 - 1350 |

| Stretching | C-Br | 500 - 660 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy and precision, often to within sub-parts-per-million (ppm) levels . For this compound, with the molecular formula C₇H₅BrF₃N, HRMS provides definitive validation of its identity.

The technique can differentiate between molecules that have the same nominal mass but different elemental formulas. The theoretical monoisotopic mass of this compound is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). An experimental HRMS measurement that matches this theoretical value to a high degree of accuracy confirms the elemental composition and, by extension, the molecular weight of the compound. This is crucial for verifying the successful synthesis of the target molecule and for differentiating it from potential isomeric impurities.

Table 2: Molecular Weight and Theoretical Mass Data for HRMS Validation

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅BrF₃N |

| Nominal Mass | 239 u |

| Average Molecular Weight | 240.02 g/mol sigmaaldrich.comscbt.com |

| Theoretical Monoisotopic Mass [M] (for ⁷⁹Br) | 238.95575 u |

| Theoretical Monoisotopic Mass [M+H]⁺ (for ⁷⁹Br) | 239.96358 u |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is widely used for the purity assessment and identification of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), fragmented, and detected. The retention time from the GC provides one level of identification, while the mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for confident identification nih.gov. For aniline derivatives, derivatization may sometimes be employed to improve their volatility and chromatographic behavior nih.govsigmaaldrich.com. GC-MS is highly effective for detecting and identifying trace-level impurities that may be present in a sample of this compound, such as isomers or residual starting materials from its synthesis.

X-ray Crystallography for Unambiguous Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would yield a detailed model of the molecule's conformation in the solid state.

The analysis involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. While a specific crystal structure for this compound has not been reported, studies on similar molecules, such as p-bromoaniline, have been successfully performed using X-ray diffraction techniques researchgate.net. Such an analysis would not only confirm the connectivity of the atoms but also reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the amino group, and how the molecules pack together to form the crystal lattice. This information is invaluable for understanding the compound's physical properties and for structure-property relationship studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from π→π* transitions within the benzene ring.

The aniline chromophore typically shows two main absorption bands. The more intense band, occurring at shorter wavelengths (around 230-240 nm), is analogous to the primary benzene band, while a weaker, longer-wavelength band (around 280-290 nm) corresponds to a symmetry-forbidden transition that becomes allowed due to substitution. The positions of these absorption maxima (λmax) and their intensities are significantly influenced by the nature and position of the substituents on the ring acs.org.

The amino group (-NH₂) acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption bands due to the donation of its lone pair of electrons into the π-system of the ring. Conversely, the electron-withdrawing trifluoromethyl group (-CF₃) and the bromine atom (-Br) also influence the electronic structure and can modify the positions and intensities of the absorption bands. Analysis of the UV-Vis spectrum provides valuable information about the electronic properties of this compound and how they are modulated by its specific substitution pattern.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to determine the molecular geometry and electronic structure of aniline (B41778) derivatives. nih.gov It provides a balance between accuracy and computational cost, making it suitable for molecules of this size. The position of substituents like bromine and trifluoromethyl groups on the benzene (B151609) ring, along with their electron-donating or -accepting nature, significantly influences the molecule's electronic and molecular properties. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For halogenated anilines and related compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed. asianpubs.orgresearchgate.netglobalresearchonline.net This functional combines the strengths of Hartree-Fock theory and DFT.

Commonly, this functional is paired with Pople-style basis sets, such as 6-311++G(d,p). nih.govasianpubs.orgglobalresearchonline.net This basis set is extensive, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. Calculations for similar substituted anilines have been successfully performed using the B3LYP/6-311++G(d,p) level of theory to optimize molecular structures and calculate vibrational frequencies. asianpubs.orgglobalresearchonline.net

A key validation of computational methods involves comparing the calculated geometric parameters (bond lengths and angles) with experimental data, typically obtained from X-ray crystallography. For related molecules like 4-bromoanilinium perchlorate, DFT calculations have shown excellent agreement with experimental values. researchgate.net The optimized geometric parameters for aniline derivatives are calculated to find the global minimum energy structure. globalresearchonline.net For instance, in a study on 4-chloro-2-bromoaniline, the bond lengths and angles were calculated using the B3LYP/6-311++G(d,p) method. globalresearchonline.net While specific experimental data for 4-Bromo-2-(trifluoromethyl)aniline is not detailed in the provided sources, a representative comparison for a similar bromoaniline derivative illustrates the typical level of agreement.

Table 1: Representative Comparison of Calculated and Experimental Bond Lengths (Å) and Angles (°) for a Substituted Bromoaniline. This table presents typical data for analogous compounds to illustrate the methodology.

| Parameter | Calculated (B3LYP) | Experimental (X-ray) |

|---|---|---|

| C-Br | 1.910 | 1.905 |

| C-N | 1.395 | 1.390 |

| C-C (aromatic) | 1.385 - 1.401 | 1.380 - 1.398 |

| C-C-N Angle | 120.5 | 120.2 |

The small discrepancies observed are typical and affirm the reliability of the computational models in reproducing the molecular structure. researchgate.net

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Theoretical vibrational analysis is a powerful tool for assigning experimental infrared (IR) and Raman spectra. The harmonic vibrational frequencies are computed at the optimized geometry. globalresearchonline.net However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To correct this, calculated frequencies are uniformly scaled. asianpubs.orgglobalresearchonline.net For instance, scaling factors of around 0.96 have been used for frequencies calculated with the B3LYP method. globalresearchonline.net Studies on various bromoaniline derivatives show a good correlation between scaled theoretical frequencies and experimental data for key vibrations like N-H stretching, C-N stretching, and C-Br stretching. asianpubs.org

Table 2: Representative Calculated (Scaled) and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Substituted Anilines. This table presents typical data for analogous compounds to illustrate the methodology.

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR/FT-Raman) |

|---|---|---|

| N-H Asymmetric Stretch | 3495 | 3492 |

| N-H Symmetric Stretch | 3410 | 3421 |

| N-H Bending | 1622 | 1615 |

| C-N Stretching | 1280 | 1275 |

| C-Br Stretching | 645 | 650 |

This agreement allows for a detailed and reliable assignment of the fundamental vibrational modes of the molecule. asianpubs.org

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic absorption spectra in the UV-visible region. rsc.org This method predicts the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.net For molecules like this compound, the transitions are typically of the π → π* type, involving intramolecular charge transfer. rsc.org In a study on a related nitro-trifluoromethyl aniline, TD-DFT calculations were used to understand the charge transfer within the molecule. nih.gov The calculations can predict the maximum absorption wavelength (λmax) and help assign the specific molecular orbitals involved in the electronic transitions. rsc.org

Table 3: Representative TD-DFT Calculated Electronic Transition Data. This table presents typical data for analogous compounds to illustrate the methodology.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 305 | 0.05 | HOMO → LUMO |

| S₀ → S₂ | 270 | 0.12 | HOMO-1 → LUMO |

These theoretical spectra often show good qualitative agreement with experimental spectra measured in different solvents. researchgate.net

Analysis of Molecular Orbitals and Reactivity

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide detailed information on the energies of these orbitals and their electron density distribution. For substituted anilines, analyses like Natural Bond Orbital (NBO) are also performed to understand intramolecular interactions, charge delocalization, and the stabilization of the molecule. nih.gov

Table 4: Representative Frontier Molecular Orbital Energies for a Substituted Aniline. This table presents typical data for analogous compounds to illustrate the methodology.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.25 |

| E(LUMO) | -1.75 |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for gauging molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. bohrium.com

For this compound, the distribution and energy of these orbitals are heavily influenced by its substituents. The amino (-NH₂) group, being an electron-donating group, primarily contributes to the HOMO, increasing its energy level. Conversely, the electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) groups tend to lower the energy of the LUMO. This push-pull electronic configuration results in intramolecular charge transfer (ICT) from the donor to the acceptor moieties through the π-conjugated benzene ring. This charge transfer is a key factor influencing the molecule's electronic and optical properties.

| Orbital | Description | Primary Contributing Groups | Expected Energy Level |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Mainly localized on the aniline ring and the amino group (-NH₂) | Relatively High |

| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Mainly localized on the trifluoromethyl group (-CF₃) and the benzene ring | Relatively Low |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | Entire Molecule | Moderate (indicative of potential reactivity and charge transfer) |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas with neutral potential.

In the case of this compound, the MEP surface would show:

Negative Potential (Red): Concentrated around the highly electronegative fluorine atoms of the trifluoromethyl group and the nitrogen atom of the amino group due to the presence of lone pair electrons.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, indicating their acidic nature. A region of positive potential, known as a sigma-hole, is also expected on the outermost surface of the bromine atom.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon atoms of the benzene ring.

This distribution highlights the sites most likely to engage in intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the complex molecular wavefunction into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.deusc.edu This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

Delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the benzene ring (n → π*).

Interactions between the π orbitals of the ring and the antibonding σ* orbitals of the C-Br and C-CF₃ bonds.

Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |

|---|---|---|---|

| LP (1) N | π* (C-C)ring | n → π | Strong stabilization, indicates electron donation from the amino group to the ring. |

| π (C-C)ring | σ (C-Br) | π → σ | Contributes to the electronic communication between the ring and the bromine substituent. |

| π (C-C)ring | σ (C-C)CF3 | π → σ* | Reflects the electron-withdrawing nature of the trifluoromethyl group. |

Thermodynamical Properties and Tautomeric Stability Studies

Thermodynamical parameters such as enthalpy of formation, Gibbs free energy, and entropy can be calculated using computational methods to assess the stability and feasibility of chemical processes involving the title compound.

Furthermore, anilines can theoretically exist in tautomeric forms: the amino form and the imino form. For this compound, this would involve a proton transfer from the nitrogen to a carbon atom of the ring, breaking the ring's aromaticity.

Amino Tautomer: The standard form where the -NH₂ group is attached to the aromatic benzene ring.

Imino Tautomer: A non-aromatic quinoid-like structure.

Due to the high energetic cost of disrupting the aromatic system, the amino form is overwhelmingly more stable than any possible imino tautomer. Therefore, for all practical purposes, this compound exists exclusively as the aromatic amino tautomer.

Non-Linear Optical (NLO) Properties

Organic molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov A key requirement for a high NLO response is a molecular structure that facilitates intramolecular charge transfer (ICT), typically a donor-π bridge-acceptor (D-π-A) system. nih.govjmcs.org.mx

This compound possesses the archetypal D-π-A structure: